(E)-3-Methyl-4-((propylthio)methylene)isoxazol-5(4H)-one
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Overview
Description
(E)-3-Methyl-4-((propylthio)methylene)isoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a propylthio group and a methylene bridge, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-4-((propylthio)methylene)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-methyl-4-nitro-5-alkenyl ketones, under acidic or basic conditions.
Introduction of the Propylthio Group: The propylthio group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a propylthio moiety.
Formation of the Methylene Bridge:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-4-((propylthio)methylene)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-4-((propylthio)methylene)isoxazol-5(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: Lacks the propylthio and methylene groups.
4-((Propylthio)methylene)isoxazole: Lacks the methyl group at the 3-position.
Isoxazole-5(4H)-one: Lacks both the methyl and propylthio groups.
Uniqueness
(E)-3-Methyl-4-((propylthio)methylene)isoxazol-5(4H)-one is unique due to the presence of both the propylthio and methylene groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(4E)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO2S/c1-3-4-12-5-7-6(2)9-11-8(7)10/h5H,3-4H2,1-2H3/b7-5+ |
InChI Key |
KUXMZPNFDOFYTD-FNORWQNLSA-N |
Isomeric SMILES |
CCCS/C=C/1\C(=NOC1=O)C |
Canonical SMILES |
CCCSC=C1C(=NOC1=O)C |
Origin of Product |
United States |
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